5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol
CAS No.: 1261924-26-8
Cat. No.: VC11746140
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261924-26-8 |
|---|---|
| Molecular Formula | C14H15N3O3S |
| Molecular Weight | 305.35 g/mol |
| IUPAC Name | 5-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrimidin-2-one |
| Standard InChI | InChI=1S/C14H15N3O3S/c18-14-15-9-12(10-16-14)11-3-5-13(6-4-11)21(19,20)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8H2,(H,15,16,18) |
| Standard InChI Key | LYNUJKRWBIFKSQ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)N=C3 |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)N=C3 |
Introduction
Molecular Formula:
C14H16N3O3S
Key Features:
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Pyrimidine Core: Known for its role in bioactivity due to its electron-deficient nature, enabling interactions with biological targets such as enzymes and receptors.
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Sulfonamide Group: The pyrrolidin-1-ylsulfonyl moiety enhances solubility and pharmacokinetic properties.
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Hydroxypyrimidine: The hydroxyl group at position 2 contributes to hydrogen bonding potential, which may influence binding affinity to biological targets.
Synthesis
The synthesis of this compound involves multi-step reactions, typically starting from commercially available precursors. Below is a generalized synthetic route:
Steps:
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Formation of Pyrimidine Core:
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Pyrimidine derivatives are often synthesized via condensation reactions involving diketones or amidines.
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For this compound, hydroxypyrimidines can be prepared by cyclization of β-diketones with urea or its derivatives.
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Introduction of the Phenyl Ring:
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The phenyl group is introduced through electrophilic substitution or coupling reactions.
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Sulfonamide Formation:
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A sulfonamide linkage is created by reacting the phenyl derivative with pyrrolidine and sulfonating agents (e.g., sulfonyl chlorides).
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Final Functionalization:
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Hydroxylation or other modifications may be performed to achieve the final structure.
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Biological Activity
The structural features of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrimidin-2-ol suggest potential applications in medicinal chemistry:
Enzyme Inhibition:
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Pyrimidines are known inhibitors of enzymes like kinases and phosphodiesterases due to their ability to mimic natural substrates.
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The sulfonamide group may enhance selectivity for specific enzyme targets.
Anti-inflammatory Potential:
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Sulfonamides have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory mediators.
Antimicrobial Activity:
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Compounds containing pyrimidine and sulfonamide groups have demonstrated antimicrobial effects against Gram-positive and Gram-negative bacteria.
Pharmacokinetics:
Compounds with sulfonamide groups often exhibit good oral bioavailability and metabolic stability, making them suitable for drug development.
Toxicity:
Preliminary studies on related compounds indicate low cytotoxicity towards non-cancerous cells, though further studies are needed for comprehensive toxicological profiling.
Applications
The compound holds promise as a lead molecule for drug development in the following areas:
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Anti-inflammatory therapies targeting chronic diseases like rheumatoid arthritis.
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Antimicrobial agents combating multidrug-resistant pathogens.
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Anticancer treatments targeting specific kinase pathways.
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